molecular formula C21H27N7O14P2 B566407 Nicotinamide adenine dinucleotide, [adenine-2,8-3H] CAS No. 107688-05-1

Nicotinamide adenine dinucleotide, [adenine-2,8-3H]

Cat. No. B566407
CAS RN: 107688-05-1
M. Wt: 667.446
InChI Key: BAWFJGJZGIEFAR-UHITYLIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide adenine dinucleotide (NAD) is a coenzyme central to metabolism . It is found in all living cells and plays a vital role in energy metabolism and maintaining proper cell functioning . NAD exists in two forms: an oxidized form (NAD+) and a reduced form (NADH) . It is particularly crucial for the functioning of our mitochondria, the power plants in our cells that turn our food and oxygen into energy .


Synthesis Analysis

NAD is synthesized by the body and thus is not an essential nutrient . It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one . NAD cycles between the oxidized (NAD+) and reduced (NADH) forms to maintain a redox balance necessary for continued cell growth .


Molecular Structure Analysis

NAD is a dinucleotide because it consists of two nucleotides joined through their phosphate groups . One nucleotide contains an adenine nucleobase and the other, nicotinamide . The neutral form of NAD+ is the more common β-isomer; the α-isomer has the opposite stereochemistry at the nicotinamide linkage .


Chemical Reactions Analysis

In cellular metabolism, NAD is involved in redox reactions, carrying electrons from one reaction to another . NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; with H+, this reaction forms NADH, which can be used as a reducing agent to donate electrons . These electron transfer reactions are the main function of NAD .


Physical And Chemical Properties Analysis

NAD has a chemical formula of C21H28N7O14P2 and a molar mass of 663.43 g/mol . It appears as a white powder and has a melting point of 160 °C .

Mechanism of Action

NAD+ is an essential cofactor in oxidation–reduction (redox) reactions in various energy production processes, such as the Krebs cycle, fatty acid oxidation, glycolysis, and serine biosynthesis . Furthermore, high NAD+ levels are required since they also participate in many other nonredox molecular processes, such as DNA repair, posttranslational modifications, cell signaling, senescence, inflammatory responses, and apoptosis .

Safety and Hazards

NAD is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Recent research has recognized that NAD+ levels in animals decline with age, which impairs the activity of PARP1 and leads to DNA degradation . When NAD+ is orally administered to aging mice, PARP1 activity is restored and the mice are rejuvenated . This discovery suggests that NAD+ could be given prophylactically to prevent or reduce diabetes, cancer, and other age-related conditions .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i7T,8T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAMUSMCNLULFV-UHITYLIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)[N+]5=CC=CC(=C5)C(=O)N)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.